molecular formula C12H11BrN4O2 B1189834 4-BROMO-N'-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE

4-BROMO-N'-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Cat. No.: B1189834
M. Wt: 323.15g/mol
InChI Key: RVNCSNANHTUCQA-LHHJGKSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

The synthesis of 4-BROMO-N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation reaction between 4-bromo-1H-pyrazole-5-carbohydrazide and 2-hydroxy-5-methylbenzaldehyde. The reaction is carried out under reflux conditions in a suitable solvent such as methanol or ethanol. The reaction mixture is heated for several hours, and the product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

4-BROMO-N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4-BROMO-N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The hydroxy group and the pyrazole ring play crucial roles in the binding interactions with the target molecules. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

4-BROMO-N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H11BrN4O2

Molecular Weight

323.15g/mol

IUPAC Name

4-bromo-N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H11BrN4O2/c1-7-2-3-10(18)8(4-7)5-14-17-12(19)11-9(13)6-15-16-11/h2-6,18H,1H3,(H,15,16)(H,17,19)/b14-5+

InChI Key

RVNCSNANHTUCQA-LHHJGKSTSA-N

SMILES

CC1=CC(=C(C=C1)O)C=NNC(=O)C2=C(C=NN2)Br

Origin of Product

United States

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